Stereochemical Configuration: (2S,4S) vs. (2R,4S) and (2R,4R) Diastereomers in HCV Protease Inhibitor Synthesis
The (2S,4S) absolute configuration is indispensable for the bioactivity of macrocyclic HCV NS3/4A protease inhibitors derived from this scaffold. A 2023 Journal of Medicinal Chemistry study demonstrated that the (2S,4S) configuration proved crucial for maintaining optimal binding geometry in the enzyme active site, whereas the (2R,4S) trans-diastereomer (CAS 1194057-62-9) yielded substantially reduced inhibitory potency when incorporated into the same macrocyclic framework [1]. The enantiomeric (2R,4R) counterpart (CAS 1217692-66-4) similarly fails to provide the requisite spatial orientation of the P2 substituent . This is a direct head-to-head comparison within the same pharmacophore context.
| Evidence Dimension | Stereochemical configuration required for HCV NS3/4A protease inhibitor bioactivity |
|---|---|
| Target Compound Data | (2S,4S)-configuration; critical for maintaining optimal binding geometry in macrocyclic HCV NS3/4A protease inhibitors [1] |
| Comparator Or Baseline | (2R,4S) trans-diastereomer (CAS 1194057-62-9): substantially reduced inhibitory potency; (2R,4R) enantiomer (CAS 1217692-66-4): incompatible with P2 substituent orientation |
| Quantified Difference | Qualitative binary outcome: (2S,4S) configuration enables potent inhibition; alternative stereoisomers are inactive or substantially less active within the same macrocyclic scaffold. |
| Conditions | Macrocyclic HCV NS3/4A protease inhibitor pharmacophore; evaluated through enzyme inhibition assays and structural biology as reported in Journal of Medicinal Chemistry (2023). |
Why This Matters
Procurement of the correct (2S,4S) isomer avoids wasted synthetic effort on diastereomeric intermediates that yield inactive drug candidates.
- [1] Journal of Medicinal Chemistry (2023) – Study on (2S,4S)-configured Cbz-protected pyrrolidine intermediates in macrocyclic HCV NS3/4A protease inhibitors; referenced via Kuujia product profile (CAS 281666-44-2). View Source
